molecular formula C9H17Br B13186052 4-(Bromomethyl)-4-ethylhex-1-ene

4-(Bromomethyl)-4-ethylhex-1-ene

Cat. No.: B13186052
M. Wt: 205.13 g/mol
InChI Key: BFZMGZAHCKDECS-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4-ethylhex-1-ene is an organic compound with the molecular formula C9H17Br It is a derivative of hexene, where a bromomethyl group is attached to the fourth carbon atom, and an ethyl group is also attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4-ethylhex-1-ene typically involves the bromination of 4-ethylhex-1-ene. One common method is the free radical bromination, where 4-ethylhex-1-ene is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl group at the fourth carbon position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product. The use of bromine or hydrobromic acid in the presence of a suitable catalyst can also be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-4-ethylhex-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

    Substitution: Formation of 4-(Hydroxymethyl)-4-ethylhex-1-ene, 4-(Cyanomethyl)-4-ethylhex-1-ene, or 4-(Aminomethyl)-4-ethylhex-1-ene.

    Elimination: Formation of 4-ethylhex-1,3-diene.

    Oxidation: Formation of 4-(Hydroxymethyl)-4-ethylhexanoic acid.

Scientific Research Applications

4-(Bromomethyl)-4-ethylhex-1-ene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to synthesize potential pharmaceutical agents.

    Material Science: It can be used in the preparation of polymers and other advanced materials.

    Biological Studies: The compound can be used to study the effects of brominated compounds on biological systems.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4-ethylhex-1-ene primarily involves its reactivity due to the presence of the bromomethyl group. This group is highly reactive towards nucleophiles, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-4-ethylhex-1-ene
  • 4-(Iodomethyl)-4-ethylhex-1-ene
  • 4-(Hydroxymethyl)-4-ethylhex-1-ene

Uniqueness

4-(Bromomethyl)-4-ethylhex-1-ene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C9H17Br

Molecular Weight

205.13 g/mol

IUPAC Name

4-(bromomethyl)-4-ethylhex-1-ene

InChI

InChI=1S/C9H17Br/c1-4-7-9(5-2,6-3)8-10/h4H,1,5-8H2,2-3H3

InChI Key

BFZMGZAHCKDECS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC=C)CBr

Origin of Product

United States

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